N-(3-methylphenyl)-2-phenylacetamide
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Overview
Description
N-(3-methylphenyl)-2-phenylacetamide: is an organic compound with the molecular formula C15H15NO. It is also known by other names such as m-acetotoluidide and m-methylacetanilide . This compound is characterized by the presence of a phenylacetamide group attached to a 3-methylphenyl group.
Preparation Methods
The synthesis of N-(3-methylphenyl)-2-phenylacetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methylaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Chemical Reactions Analysis
N-(3-methylphenyl)-2-phenylacetamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents such as alkyl halides.
Scientific Research Applications
N-(3-methylphenyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
N-(3-methylphenyl)-2-phenylacetamide can be compared with other similar compounds such as:
N-(4-methylphenyl)-2-phenylacetamide: This compound has a similar structure but with a methyl group at the 4-position instead of the 3-position.
N-(3-chlorophenyl)-2-phenylacetamide: This compound has a chlorine atom at the 3-position instead of a methyl group.
N-(3-methoxyphenyl)-2-phenylacetamide: This compound has a methoxy group at the 3-position instead of a methyl group .
Properties
CAS No. |
50916-16-0 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H15NO/c1-12-6-5-9-14(10-12)16-15(17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
XIZNMZFOCKTOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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